molecular formula C9H19N B3249135 (S)-1-Cyclohexylpropan-1-amine CAS No. 19146-53-3

(S)-1-Cyclohexylpropan-1-amine

Cat. No. B3249135
CAS RN: 19146-53-3
M. Wt: 141.25 g/mol
InChI Key: UJAHMMDIDKVNLK-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening

(Lifchits & Charette, 2008) describe a process for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This method is significant for its room temperature operation and preservation of enantiomeric purity, leading to the enantioselective synthesis of related compounds, such as dual serotonin/norepinephrine reuptake inhibitors.

Biobased Amines and Polymers

A comprehensive review by (Froidevaux et al., 2016) focuses on the synthesis of biobased primary and secondary amines from various biomass sources. This research is pivotal for material chemistry, highlighting amines as crucial monomers in the synthesis of polymers used in various industries, including automotive, aerospace, and health.

Catalytic Amination for Dihydroquinoxaline Derivatives

(Huang et al., 2019) developed a method for α-carbon amination of chloroaldehydes using N-heterocyclic carbene (NHC) catalysis. This process is key for producing optically enriched dihydroquinoxalines, which are central structures in natural products and bioactive molecules.

Ketone Reductive Amination and Catalysts

Research by (Guo et al., 2019) investigates Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone. Their work demonstrates a sustainable approach for synthesizing amines, which are significant in the production of medicines, pesticides, and cosmetics.

Radical Transfer Hydroamination

(Guin et al., 2007) explored radical transfer hydroaminations using 1-aminated-2,5-cyclohexadienes. Their findings are crucial for understanding the anti-Markovnikov selectivity in these reactions and the impact on functional group tolerance.

Biomass-Based Alcohol Amination

(Pera‐Titus & Shi, 2014) discuss the catalytic amination of biomass-based alcohols, outlining its significant role in producing various amines used in pharmaceuticals, detergents, and polymers.

CO2 Capture with Phase-Change Solvents

(Shavalieva et al., 2021) conducted an environmental and safety assessment of CO2 capture processes using phase-change solvents, including derivatives of cyclohexylpropane-1,3-diamine. Their study offers insights into more sustainable and safe CO2 capture methods.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(1S)-1-cyclohexylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAHMMDIDKVNLK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296160
Record name (αS)-α-Ethylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19146-53-3
Record name (αS)-α-Ethylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19146-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Ethylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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